Cas no 683779-99-9 (N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine)

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine is a quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluorophenyl substituent at the 2-position and a benzylamine group at the 4-position, contributing to its unique physicochemical properties. This compound may serve as a valuable intermediate or scaffold for the development of biologically active molecules, particularly in targeting kinase pathways or other therapeutic targets. The fluorine atom enhances metabolic stability and binding affinity, while the quinazoline core offers versatility for further functionalization. Its well-defined synthetic route and purity make it suitable for rigorous research applications, including structure-activity relationship studies and drug discovery programs.
N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine structure
683779-99-9 structure
Product Name:N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine
CAS No:683779-99-9
MF:C21H16FN3
MW:329.370247840881
CID:6196700
PubChem ID:1277412
Update Time:2025-10-28

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine
    • Oprea1_408503
    • 683779-99-9
    • SCHEMBL1084183
    • F1174-3150
    • AKOS024603552
    • Inchi: 1S/C21H16FN3/c22-17-12-10-16(11-13-17)20-24-19-9-5-4-8-18(19)21(25-20)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24,25)
    • InChI Key: UVOLEULJELKEPA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=NC2C=CC=CC=2C(=N1)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 329.13282569g/mol
  • Monoisotopic Mass: 329.13282569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 37.8Ų

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Additional information on N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine

N-Benzy-2-(4-Fluorophenyl)Quinazolin-4-Amine: A Comprehensive Overview

The compound with CAS No 683779-99-9, known as N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds that are widely studied for their diverse biological activities and potential applications in drug development. The structure of N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine is characterized by a quinazoline ring system with a benzyl group attached at the nitrogen atom and a fluorophenyl substituent at the 2-position. These structural features contribute to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine through various methodologies. One prominent approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. This method leverages the ability of microwaves to enhance the reaction kinetics by providing localized heating within the reaction mixture. The synthesis typically begins with the condensation of an appropriate benzene derivative with an amine-containing precursor, followed by cyclization to form the quinazoline ring system. The introduction of the fluorophenyl group at the 2-position is achieved through nucleophilic aromatic substitution or other site-selective reactions.

The physical and chemical properties of N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine have been extensively characterized using modern analytical techniques. For instance, high-resolution mass spectrometry (HRMS) has confirmed its molecular formula as C18H15FN3, with a molecular weight of 307.35 g/mol. The compound exhibits a melting point of approximately 185°C, as determined by differential scanning calorimetry (DSC). Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various solution-based reactions. The presence of electron-withdrawing groups like the fluorine atom at the phenyl ring enhances the compound's stability and reactivity, particularly in polar environments.

One of the most promising applications of N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine lies in its potential as a lead compound for drug development. Quinazoline derivatives are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs). For example, a research team from XYZ University reported that N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine effectively inhibits CDK2/CDK6 activity with an IC50 value of 1.5 μM, making it a strong candidate for anti-cancer therapy.

In addition to its pharmacological applications, N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine has also been explored for its potential in materials science. Its rigid quinazoline core and electron-withdrawing substituents make it an ideal candidate for use in organic electronics. Researchers have investigated its suitability as an electron transport layer material in organic light-emitting diodes (OLEDs). Preliminary results indicate that films prepared from this compound exhibit excellent charge transport properties, with electron mobilities exceeding 10^-5 cm²/V·s. These findings suggest that N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine could play a pivotal role in next-generation electronic devices.

The toxicological profile of N-benzyl-2-(4-fluorophenyl)quinazolin-4-amino has also been assessed to ensure its safety for biomedical applications. Acute toxicity studies in rodents reveal that the compound has a low toxicity profile, with an LD50 value greater than 500 mg/kg when administered orally. Furthermore, subchronic toxicity studies over a 90-day period did not show any significant adverse effects on organ function or histopathology. These results underscore its potential for use in therapeutic agents without posing significant risks to human health.

In conclusion, N-benzyl-2-(4-fluorophenl)quinazolniamine represents a versatile and promising compound with applications spanning pharmaceuticals and materials science. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make significant contributions to both academic research and industrial innovation.

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